molecular formula C8H12ClN3O2 B2844525 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide CAS No. 2411254-80-1

2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide

Cat. No.: B2844525
CAS No.: 2411254-80-1
M. Wt: 217.65
InChI Key: ZVUMJHFMUPGWOL-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide is an organic compound that features a chloroacetamide group attached to a 1,2,4-oxadiazole ring

Preparation Methods

The synthesis of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Introduction of the chloroacetamide group: This step often involves the reaction of the oxadiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final assembly: The final product is obtained by coupling the intermediate with 2-methylpropylamine under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated processes and large-scale reactors.

Chemical Reactions Analysis

2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

Scientific Research Applications

2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological research: It is used as a tool to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide can be compared with other similar compounds such as:

    2-Chloro-N-[2-methyl-1-(1,2,4-thiadiazol-3-yl)propyl]acetamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.

    2-Chloro-N-[2-methyl-1-(1,3,4-oxadiazol-3-yl)propyl]acetamide: This compound has a different substitution pattern on the oxadiazole ring, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the chloroacetamide and oxadiazole moieties, leading to its distinct chemical and biological activities.

Properties

IUPAC Name

2-chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-5(2)7(11-6(13)3-9)8-10-4-14-12-8/h4-5,7H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMJHFMUPGWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NOC=N1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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